

TRAP-14 Amide: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TRAP-14 amide*

Cat. No.: *B13398968*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **TRAP-14 amide**, a synthetic peptide corresponding to the N-terminal 14 amino acids of the human thrombin receptor. As a potent agonist of Protease-Activated Receptor 1 (PAR-1), **TRAP-14 amide** is a critical tool in the study of platelet aggregation, thrombosis, and related cardiovascular research. This document details its physicochemical characteristics, provides a representative methodology for its solid-phase synthesis, and illustrates its primary signaling pathway.

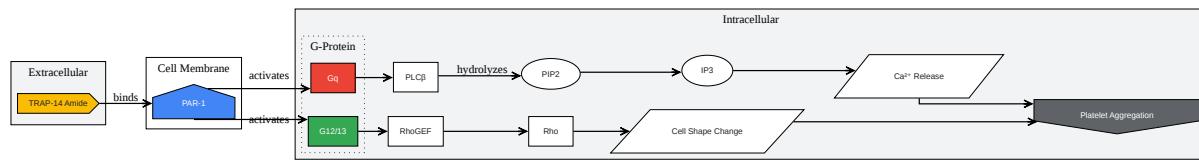
Chemical Properties

TRAP-14 amide is a linear peptide amide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH₂.^[1]^[2]^[3] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Sequence	H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH ₂	[1] [2] [3]
One-Letter Sequence	SFLLRNPNDKYEPF-NH ₂	[3]
Molecular Formula	C ₈₁ H ₁₁₉ N ₂₁ O ₂₂	[2] [4]
Molecular Weight	1738.98 g/mol	[2] [4]
CAS Registry Number	141923-36-6	[3]
Form	Typically supplied as a lyophilized powder	[1]
Solubility	Soluble in water (at least 1 mg/mL with agitation)	[5]
Storage	Store at -20°C	[1] [3]

Biological Activity and Mechanism of Action

TRAP-14 amide functions as a synthetic agonist for the Protease-Activated Receptor 1 (PAR-1), mimicking the action of thrombin.[\[6\]](#) Thrombin activates PAR-1 by cleaving its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[\[6\]](#) TRAP-14 corresponds to this newly exposed sequence and can directly activate PAR-1 without the need for proteolytic cleavage.[\[6\]](#)


Upon binding to PAR-1, a G-protein coupled receptor, **TRAP-14 amide** initiates a downstream signaling cascade. This primarily involves the activation of Gq and G12/13 proteins.

- Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C β (PLC β). PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
- G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. This

pathway is crucial for changes in cell shape and migration.

In platelets, this signaling cascade culminates in a conformational change of glycoprotein (GP) IIb/IIIa receptors, leading to platelet aggregation and degranulation.[7][8] **TRAP-14 amide** has been shown to induce platelet aggregation through ADP and MMP-2-dependent pathways.[7][8][9]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: PAR-1 Signaling Cascade initiated by **TRAP-14 Amide**.

Synthesis of TRAP-14 Amide

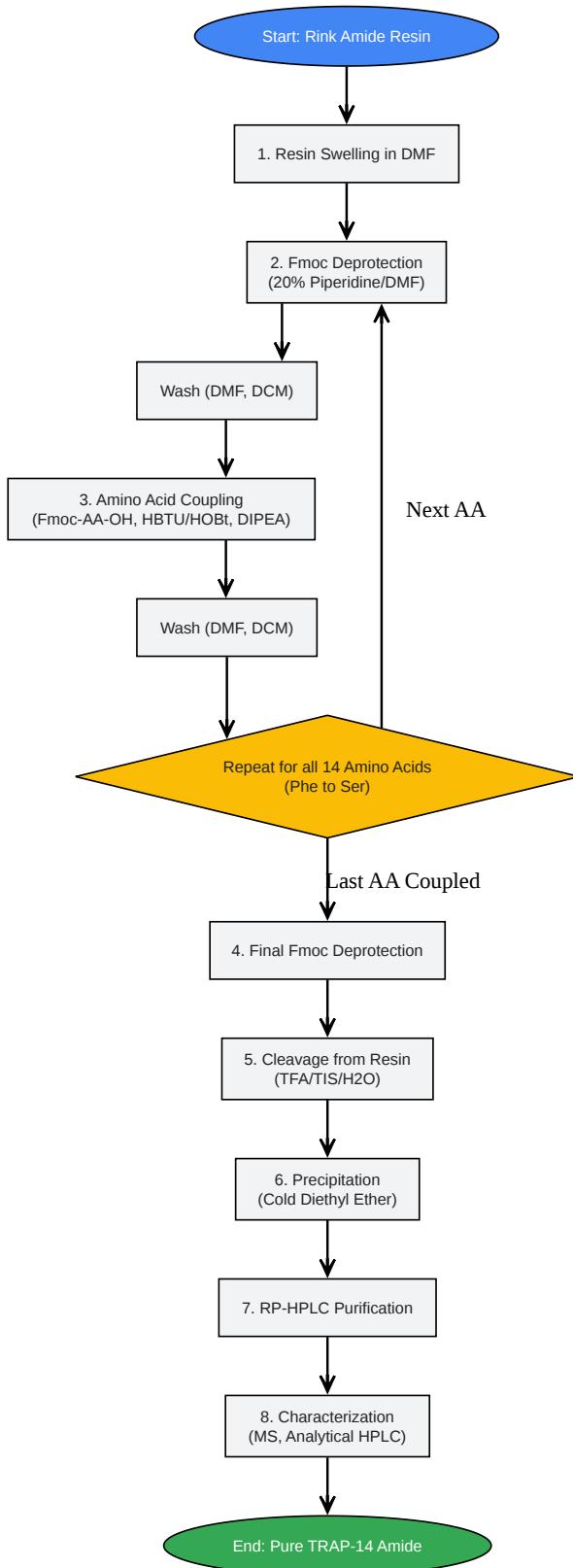
The synthesis of **TRAP-14 amide** is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis

This protocol is a representative example and may require optimization based on the specific laboratory setup and reagents.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, etc.)
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
- Diethyl ether (cold)
- Solid-phase peptide synthesis vessel
- Shaker/vortexer
- HPLC system for purification
- Mass spectrometer for characterization


Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes. Drain.

- Repeat the piperidine treatment for an additional 15-20 minutes.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
- Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):
 - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBr (3 eq.) in a minimal amount of DMF.
 - Add DIPEA (6 eq.) to the amino acid solution to activate it.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction completion using a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
 - Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5 times) and DCM (2-3 times).
- Final Fmoc Deprotection: After the final amino acid (Serine) has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.
 - Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
 - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether 2-3 times.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Solid-Phase Synthesis Workflow for **TRAP-14 Amide**.

Conclusion

TRAP-14 amide is an indispensable research tool for investigating the roles of PAR-1 in physiology and pathophysiology. Its well-defined chemical properties and established synthesis route via Fmoc-based SPPS allow for its reliable production and application in a variety of experimental settings. Understanding its mechanism of action through the Gq and G12/13 signaling pathways provides a solid foundation for its use in studies on thrombosis, inflammation, and vascular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TRAP-14 Amide: A Technical Guide to its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13398968#chemical-properties-and-synthesis-of-trap-14-amide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com